3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
This compound is a chiral imidazolidinone derivative featuring a propanoic acid backbone, a 2,5-dioxoimidazolidin-4-yl core with (4S) stereochemistry, and a 2-(1H-indol-3-yl)ethyl substituent. The imidazolidinone ring, a cyclic urea structure, enhances metabolic stability and hydrogen-bonding capacity, while the propanoic acid group may improve solubility and facilitate interactions with biological targets.
Properties
IUPAC Name |
3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(21)6-5-13-15(22)19(16(23)18-13)8-7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9,13,17H,5-8H2,(H,18,23)(H,20,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGVNUCGYRIBL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)[C@@H](NC3=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the coupling of an indole derivative with an imidazolidinone moiety through various organic reactions, including condensation and cyclization reactions.
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the imidazolidinone ring or the indole structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may affect cellular pathways involved in cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
(S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS 17027-50-8)
- Structure: Lacks the 2-(1H-indol-3-yl)ethyl group, retaining only the imidazolidinone core and propanoic acid.
- Molecular Weight : 172.14 g/mol.
- Applications : Serves as a chemical building block due to its simplicity .
3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid (Ref: 3D-PYB81715)
Substituted Phenyl Derivatives
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid (CAS 96983-28-7)
Comparative Data Table
| Compound Name | Molecular Weight | CAS Number/Ref | Substituent Group | Key Features | Applications |
|---|---|---|---|---|---|
| 3-[(4S)-1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | Not available | Not reported | 2-(1H-Indol-3-yl)ethyl | Chiral center (4S), indole moiety | Research compound |
| (S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid | 172.14 | 17027-50-8 | None | Simplest analog, no substituents | Chemical building block |
| 3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid | Not available | 3D-PYB81715 | 4-Methoxyphenylethyl | Lipophilic, discontinued | Former commercial product |
| 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid | 283.25 | 96983-28-7 | 3-Fluorophenylmethyl | Electronegative substituent | Research chemical |
| Haloxyfop | ~361.7 | Not explicitly listed | Phenoxy-pyridinyl | Herbicidal activity | Agrochemical |
Research Findings and Implications
- Indole vs. Phenyl Substitutions : The indole group in the target compound may confer selectivity for serotonin receptors or kinase targets, whereas phenyl derivatives (e.g., 3-fluorophenyl) are more likely optimized for electronic interactions .
- Stereochemical Influence : The (4S) configuration could enhance binding affinity compared to racemic mixtures or simpler analogs like CAS 17027-50-8 .
- Agrochemical vs. Pharmacological Design: Propanoic acids with phenoxy-pyridinyl groups (e.g., haloxyfop) prioritize herbicidal potency, while the indole-imidazolidinone scaffold suggests CNS or anticancer applications .
Biological Activity
3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
The molecular formula of the compound is C₆H₈N₂O₄, with a molecular weight of 172.139 g/mol. It contains a chiral center and exhibits a range of structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₄ |
| Molecular Weight | 172.139 g/mol |
| Chiral Centers | 1 |
| Formal Charge | 0 |
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes, including cytosolic phospholipase A₂ (cPLA₂α). This inhibition can lead to anti-inflammatory effects, making the compound a candidate for treating conditions characterized by excessive inflammation.
1. Inhibition of cPLA₂α
A study highlighted the design and synthesis of indole-based compounds that function as cPLA₂α inhibitors. The structure-activity relationship (SAR) studies revealed that modifications on the indole core significantly affect inhibitory potency. For instance, the presence of specific substituents on the phenyl group enhances the compound's efficacy against cPLA₂α .
2. Anti-inflammatory Effects
In vivo studies demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models. For example, one derivative showed efficacy in reducing ear edema induced by tetradecanoyl phorbol acetate in mice .
3. Antioxidant Properties
Research has also indicated that compounds with similar structures possess antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related diseases.
Case Study 1: Inhibition Studies
A series of experiments were conducted to evaluate the inhibitory effects of various derivatives on cPLA₂α. The most potent inhibitors were identified through enzyme assays and cell-based assays, demonstrating IC₅₀ values in the low micromolar range.
Case Study 2: In Vivo Efficacy
In a guinea pig model of asthma, treatment with the compound led to a significant reduction in airway hyperresponsiveness and inflammation markers, suggesting its potential use in respiratory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid?
- Methodological Answer : Synthesis often involves condensation reactions between indole derivatives and imidazolidinone precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or imidazolidinone intermediates in acetic acid with sodium acetate as a catalyst (3–5 hours under reflux conditions) has been effective for analogous compounds . Purification typically involves recrystallization from DMF/acetic acid mixtures . Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to heterocyclic precursor) to minimize byproducts .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation of dust or vapors . In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for 15 minutes and seek medical attention if irritation persists . Store in a tightly sealed container at room temperature, away from moisture .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., the (4S) configuration) and indole/imidazolidinone connectivity .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 2,5-dioxoimidazolidin-4-yl groups at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches .
- Elemental Analysis : Validate purity (>95%) and molecular formula consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternatives to sodium acetate (e.g., triethylamine or DMAP) to improve reaction kinetics .
- Temperature Control : Monitor reflux duration (3–5 hours vs. extended periods) to balance yield and degradation risks .
- Solvent Optimization : Replace acetic acid with mixed solvents (e.g., acetic acid/toluene) to improve solubility of intermediates .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon correlations, especially for stereosensitive protons near the indole moiety .
- Purity Checks : Re-crystallize samples and repeat analyses to rule out solvent or impurity artifacts .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values for ambiguous positions .
Q. What strategies prevent degradation during storage or synthesis?
- Methodological Answer :
- Inert Atmosphere : Store under argon or nitrogen to minimize oxidation of the dioxoimidazolidin-4-yl group .
- Low-Temperature Storage : For long-term stability, consider refrigeration (2–8°C) in desiccated conditions .
- Degradation Monitoring : Use HPLC or TLC to track stability over time and identify decomposition pathways .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer :
- Partitioning Studies : Measure logP values to predict solubility in water vs. organic phases .
- Biotic/Abiotic Degradation : Incubate with soil/water samples under controlled pH and UV light to assess hydrolysis/photolysis rates .
- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity at varying concentrations .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against targets like cyclooxygenase or kinases using fluorometric/colorimetric assays (e.g., indole derivatives often modulate inflammatory pathways) .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination .
- Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with proteins or DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
